molecular formula C5H2BrClN2O3 B13141267 3-Bromo-2-chloro-4-nitropyridine1-oxide

3-Bromo-2-chloro-4-nitropyridine1-oxide

Cat. No.: B13141267
M. Wt: 253.44 g/mol
InChI Key: GKMNQGJMKHEUBJ-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-4-nitropyridine1-oxide is a heterocyclic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a pyridine ring, along with an oxide group. This compound is of significant interest in organic synthesis and various scientific research fields due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-4-nitropyridine1-oxide typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the nitration of 2-chloro-3-bromopyridine followed by oxidation to introduce the nitro and oxide groups. The reaction conditions often involve the use of strong acids like sulfuric acid and oxidizing agents such as hydrogen peroxide or nitric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and oxidation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-4-nitropyridine1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-2-chloro-4-nitropyridine1-oxide is utilized in several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development and as a probe in biochemical studies.

    Industry: Employed in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-4-nitropyridine1-oxide involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-nitropyridine N-oxide
  • 2-Chloro-4-nitropyridine
  • 3-Bromo-2-chloropyridine

Uniqueness

3-Bromo-2-chloro-4-nitropyridine1-oxide is unique due to the combination of bromine, chlorine, and nitro groups on the pyridine ring, which imparts distinct chemical reactivity and biological properties compared to its analogs. This unique structure allows for specific interactions in synthetic and biological applications, making it a valuable compound in research and industry .

Properties

Molecular Formula

C5H2BrClN2O3

Molecular Weight

253.44 g/mol

IUPAC Name

3-bromo-2-chloro-4-nitro-1-oxidopyridin-1-ium

InChI

InChI=1S/C5H2BrClN2O3/c6-4-3(9(11)12)1-2-8(10)5(4)7/h1-2H

InChI Key

GKMNQGJMKHEUBJ-UHFFFAOYSA-N

Canonical SMILES

C1=C[N+](=C(C(=C1[N+](=O)[O-])Br)Cl)[O-]

Origin of Product

United States

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